molecular formula C17H18N4O3S2 B11973656 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11973656
M. Wt: 390.5 g/mol
InChI Key: DNFIHOBFZRLQLY-GIJQJNRQSA-N
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Description

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C17H18N4O3S2 and a molecular weight of 390.486 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a thiol group, and a trimethoxyphenyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at an elevated temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule due to its unique structure.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . The triazole ring may interact with nucleic acids and proteins, affecting their function. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity .

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18N4O3S2/c1-10-5-6-26-14(10)9-18-21-16(19-20-17(21)25)11-7-12(22-2)15(24-4)13(8-11)23-3/h5-9H,1-4H3,(H,20,25)/b18-9+

InChI Key

DNFIHOBFZRLQLY-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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